(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]
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Overview
Description
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two bis(4-methylphenyl)phosphane groups connected by an octane-1,8-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] typically involves the reaction of bis(4-methylphenyl)phosphane with an octane-1,8-diyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The compound can participate in substitution reactions where the phosphane groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.
Scientific Research Applications
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane (dppm): Similar in structure but with a methylene linker instead of an octane-1,8-diyl linker.
Bis(diphenylphosphino)ethane (dppe): Features an ethane linker, providing different steric and electronic properties.
Bis(diphenylphosphino)propane (dppp): Contains a propane linker, offering distinct reactivity and coordination behavior.
Uniqueness
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] is unique due to its longer octane-1,8-diyl linker, which imparts flexibility and allows for the formation of larger and more stable complexes. This structural feature can enhance its performance in catalytic applications and materials science.
Properties
CAS No. |
820225-01-2 |
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Molecular Formula |
C36H44P2 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
8-bis(4-methylphenyl)phosphanyloctyl-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C36H44P2/c1-29-11-19-33(20-12-29)37(34-21-13-30(2)14-22-34)27-9-7-5-6-8-10-28-38(35-23-15-31(3)16-24-35)36-25-17-32(4)18-26-36/h11-26H,5-10,27-28H2,1-4H3 |
InChI Key |
HXFPQTGDYRIHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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